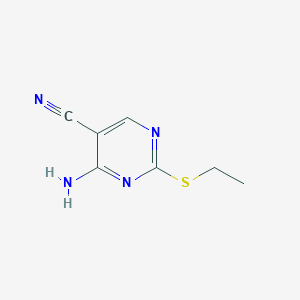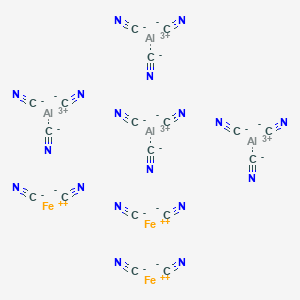
4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile
Descripción general
Descripción
4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile (ETPC) is an organic compound of the pyrimidine family that has been studied for its potential applications in a variety of areas, including medicinal chemistry, biochemistry, and drug development. ETPC is a highly versatile compound, and its properties have been explored for a variety of uses, including as a prodrug, a drug delivery system, and a scaffold for drug design.
Aplicaciones Científicas De Investigación
Anti-Inflammatory Applications
Pyrimidines, including our compound of interest, have been found to exhibit a range of pharmacological effects, including anti-inflammatory properties . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Antioxidant Properties
In addition to their anti-inflammatory properties, pyrimidines are also known to exhibit antioxidant effects . This makes them potentially useful in combating oxidative stress, which is implicated in various diseases.
Antibacterial and Antiviral Applications
Pyrimidines have been found to exhibit antibacterial and antiviral properties . This suggests potential applications in the development of new antibiotics and antiviral drugs.
Antifungal and Antituberculosis Applications
Research has also shown that pyrimidines can have antifungal and antituberculosis effects . This opens up potential applications in the treatment of fungal infections and tuberculosis.
Anticancer Applications
A new series of pyrimidine-5-carbonitrile derivatives has been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . These compounds were synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines .
Applications in Drug Development
The detailed structure-activity relationships (SARs) of pyrimidines provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . This information can be invaluable in the development of new drugs with improved efficacy and safety profiles.
Mecanismo De Acción
Target of Action
Similar compounds have been found to exhibit anticancer properties , suggesting potential targets could be enzymes or receptors involved in cell proliferation and survival.
Mode of Action
Based on its structural similarity to other pyrimidine derivatives , it may interact with its targets by forming hydrogen bonds and hydrophobic interactions, leading to changes in the activity of the target proteins.
Biochemical Pathways
Given the potential anticancer properties of similar compounds , it may affect pathways related to cell cycle regulation, apoptosis, and DNA synthesis.
Result of Action
Similar compounds have shown to inhibit the proliferation of certain cancer cell lines , suggesting that this compound may have similar effects.
Propiedades
IUPAC Name |
4-amino-2-ethylsulfanylpyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4S/c1-2-12-7-10-4-5(3-8)6(9)11-7/h4H,2H2,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCARNSWXSXOSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(C(=N1)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90429564 | |
| Record name | 4-Amino-2-(ethylsulfanyl)pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90429564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile | |
CAS RN |
16462-29-6 | |
| Record name | 4-Amino-2-(ethylsulfanyl)pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90429564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[3-(Trifluoromethyl)phenyl]propane-1,2-diol](/img/structure/B95941.png)
![[(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B95942.png)


![[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B95947.png)
![1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine](/img/structure/B95949.png)



